6-Methoxy-2-methylbenzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C10H10OS/c1-7-5-8-3-4-9(11-2)6-10(8)12-7/h3-6H,1-2H3 |
InChI Key |
AXISSHQKGFHKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Methoxy 2 Methylbenzo B Thiophene
Direct Synthetic Routes to 6-Methoxy-2-methylbenzo[b]thiophene and Related Substituted Benzo[b]thiophenes
The construction of the benzo[b]thiophene skeleton can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. These methods are broadly applicable to a range of substituted benzo[b]thiophenes, including the target compound, this compound.
Annulation Reactions for Benzo[b]thiophene Core Construction
Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are a fundamental approach to synthesizing benzo[b]thiophenes. A common strategy involves the reaction of ortho-disubstituted thiophenes with Michael acceptors, effectively building the benzene (B151609) portion onto the thiophene (B33073) ring. researchgate.net This "converse" approach is particularly useful for accessing substitution patterns that are otherwise difficult to obtain. researchgate.net
Another powerful annulation method is the rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur. ambeed.com This process proceeds with high regioselectivity through a sequence of alkyne insertion, C-H activation, and sulfur atom transfer. ambeed.com For the synthesis of this compound, this would conceptually involve the use of a (4-methoxyphenyl)boronic acid derivative.
More recently, a base-mediated annulation of 2-nitrobenzothiophenes with phenols and naphthols has been developed to create fused heteroacenes. nih.govgoogle.com While this method builds upon a pre-existing benzothiophene (B83047), it highlights the utility of annulation in creating complex polycyclic systems.
Electrophilic Cyclization Strategies (e.g., involving alkynyl thioanisoles)
Electrophilic cyclization of o-alkynyl thioanisoles is a robust and widely used method for the synthesis of 2,3-disubstituted benzo[b]thiophenes. diva-portal.org This strategy typically involves two steps: the Sonogashira coupling of a terminal alkyne with an o-iodothioanisole, followed by cyclization induced by an electrophile. diva-portal.org A variety of electrophiles, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and sulfenyl chlorides, can be employed to trigger the ring closure. diva-portal.org
A notable advancement in this area is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic thiomethyl source for the cyclization of 2-alkynylthioanisoles. diva-portal.org This method proceeds under moderate conditions and tolerates a wide range of functional groups, producing 3-(methylthio)-substituted benzo[b]thiophenes in excellent yields. diva-portal.org For the synthesis of this compound, a key starting material would be an appropriately substituted o-alkynyl thioanisole, which can be prepared from the corresponding o-iodothioanisole. The presence of halogens on the cyclized product offers a convenient handle for further functionalization. diva-portal.org
An acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid has been reported to yield a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and its 4-methoxy regioisomer. google.com This highlights an alternative electrophilic cyclization pathway.
Base-Mediated Condensation Approaches
Base-mediated condensation reactions provide another effective route to the benzo[b]thiophene core. A notable example is the tandem base-mediated condensation of o-iodoarylacetonitriles with (hetero)aryldithioesters, which is followed by an intramolecular C-S bond formation to yield diversely substituted benzo[b]thiophenes.
The Knoevenagel condensation, a base-catalyzed reaction between an active methylene (B1212753) compound and a carbonyl group, is a related and fundamental carbon-carbon bond-forming reaction. beilstein-journals.org This type of condensation is conceptually applicable to the synthesis of benzo[b]thiophene precursors. For instance, the condensation between a methylated heterocyclic compound and an aldehyde can be initiated by a strong base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org
One-Pot Synthetic Protocols for Heterocycle Formation
One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. Several one-pot procedures have been developed for the synthesis of substituted benzo[b]thiophenes. One such method involves the reaction of o-halo-substituted ethynylbenzenes with sodium sulfide. orgsyn.org This approach is convenient for preparing a variety of benzo[b]thiophenes, including parent, alkyl-, and phenyl-substituted derivatives, in good to high yields. orgsyn.org
Another efficient one-pot synthesis of highly functionalized multi-substituted benzo[b]thiophenes has been reported involving a sequential base-mediated condensation of 2-bromohet(aryl)acetonitrile precursors with dithioesters, followed by an intramolecular copper-catalyzed arylthiolation.
A Friedel-Crafts approach has also been developed for the one-pot synthesis of methoxy-substituted thioxanthylium salts from diaryl sulfides and benzoyl chlorides in the presence of trifluoromethanesulfonic acid (TfOH). While this produces a different heterocyclic system, it demonstrates the power of one-pot acid-catalyzed cyclizations for building complex sulfur-containing heterocycles.
Transition-Metal-Catalyzed Methodologies for Substituted Benzo[b]thiophenes (e.g., Palladium-Catalyzed)
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of aryl amines and other functionalized aromatic compounds. prepchem.com These methods are highly applicable to the construction of benzo[b]thiophenes. The palladium-catalyzed amination of aryl halides, for example, allows for the cross-coupling of aryl halides with amines in the presence of a base and a phosphine (B1218219) ligand. prepchem.com
A rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur is a notable method for producing benzo[b]thiophene derivatives with high regioselectivity. ambeed.com
Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, it can be further modified to introduce new functional groups and create a diverse range of derivatives. The inherent reactivity of the benzothiophene ring system, along with the existing methoxy (B1213986) and methyl substituents, dictates the possible transformations.
The benzothiophene core can undergo various chemical reactions. ekb.eg Oxidation of the sulfur atom can lead to the corresponding sulfoxides or sulfones. ekb.eg Electrophilic and nucleophilic substitution reactions can be employed to introduce additional functional groups onto the aromatic ring system. ekb.eg
A specific example of derivatization is the synthesis of 6-Methoxy-3-(phenylmethoxy)-benzo[b]thiophene-2-carboxylic acid. This synthesis starts from 6-methoxy-3-chloro-benzo[b]-thiophene-2-carbonyl chloride, which is reacted with benzyl (B1604629) alcohol in the presence of sodium hydride. The resulting ester is then hydrolyzed to the carboxylic acid. This demonstrates the potential for functionalizing the C2 and C3 positions of the benzo[b]thiophene ring.
Furthermore, the synthesis of 6-methoxy-2-aminobenzothiazole derivatives showcases the versatility of the 6-methoxy-substituted aromatic core. In this work, 6-methoxy-2-aminobenzothiazole was prepared and subsequently converted to hydrazones and a pyrazole-fused system. While a benzothiazole (B30560), the synthetic strategies employed could be adapted for the functionalization of the amino group if it were present on a 6-methoxy-benzo[b]thiophene scaffold.
The following table summarizes the types of reactions that can be used to functionalize the benzo[b]thiophene core:
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Oxidation | Peroxides (e.g., m-CPBA) | Sulfoxide, Sulfone |
| Electrophilic Substitution | Halogenating agents, Nitrating agents, etc. | Halogen, Nitro group, etc. on the aromatic ring |
| Nucleophilic Substitution | Nucleophiles (on suitably activated substrates) | Various functional groups replacing a leaving group |
| Esterification | Alcohol, Acid catalyst | Ester |
| Hydrolysis | Acid or Base | Carboxylic acid (from an ester) |
| Condensation | Aldehydes, Ketones | Hydrazones, Schiff bases (from an amino group) |
C-H Functionalization Reactions
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to molecular diversification. In the context of this compound, transition-metal-catalyzed C-H functionalization reactions, particularly those involving palladium and rhodium, are of significant interest for introducing aryl groups and other functionalities.
While specific examples detailing the C-H functionalization of this compound are not extensively documented, the reactivity of the parent benzo[b]thiophene system provides valuable insights. Palladium-catalyzed direct arylation reactions on benzo[b]thiophenes typically occur at the C2 and C3 positions of the thiophene ring. However, in the case of 2-substituted benzo[b]thiophenes, the reaction is often directed to the C3 position. For this compound, the presence of the methyl group at the C2 position would sterically hinder and electronically disfavor functionalization at this site, thus directing arylation to the C3 and potentially the C7 positions. The electron-donating methoxy group at the C6 position would activate the benzene ring, making C-H bonds at the C4, C5, and C7 positions susceptible to functionalization, with the C7 position being particularly favored due to its proximity to the heteroatom.
Rhodium-catalyzed C-H activation offers an alternative and often complementary approach. nih.govrsc.org These reactions can proceed via different mechanisms and may exhibit distinct regioselectivity compared to palladium catalysis. For instance, directing groups can be employed to achieve site-selective C-H functionalization on the benzene ring of the benzo[b]thiophene core.
Acylation Reactions (e.g., with oxalyl chloride, trimethoxybenzoyl chloride)
Acylation reactions, such as the Friedel-Crafts reaction, are fundamental transformations for introducing keto functionalities into aromatic systems. These reactions are crucial in the synthesis of intermediates for complex molecules, including pharmaceuticals like raloxifene (B1678788).
The Friedel-Crafts acylation of this compound is anticipated to occur primarily at the C3 position, which is the most nucleophilic position on the thiophene ring. The presence of the electron-donating methoxy group at the C6 position further activates the entire ring system towards electrophilic substitution.
A notable application of this reaction is in the synthesis of raloxifene analogs. For instance, the acylation of a similar substrate, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, with 4-(2-chloroethoxy)benzoyl chloride in the presence of aluminum chloride proceeds at the C3 position, forming a key intermediate for raloxifene. nih.gov A similar reactivity pattern is expected for this compound.
The use of oxalyl chloride in acylation reactions typically leads to the formation of an acyl chloride intermediate from a carboxylic acid, which can then be used in Friedel-Crafts reactions. google.com Alternatively, direct acylation with oxalyl chloride can introduce a 2-oxoacetyl chloride group. Acylation with trimethoxybenzoyl chloride would introduce a trimethoxybenzoyl group, a substituent present in various biologically active compounds.
Modifications at the 6-Methoxy and 2-Methyl Positions
The 6-methoxy and 2-methyl groups of this compound are key handles for structural modifications, allowing for the fine-tuning of the molecule's properties.
Demethylation of the 6-Methoxy Group: The conversion of the 6-methoxy group to a 6-hydroxy group is a critical transformation, as the phenolic hydroxyl is a common feature in many estrogen receptor modulators. This demethylation can be achieved using various reagents. A common method involves treatment with strong acids like hydrogen bromide or Lewis acids such as boron tribromide. Another effective method is the use of pyridine (B92270) hydrochloride at elevated temperatures, which has been successfully applied to similar substituted methoxybenzo[b]thiophenes. google.com The resulting 6-hydroxy-2-methylbenzo[b]thiophene can then be used for further derivatization.
Functionalization of the 2-Methyl Group: The 2-methyl group can be functionalized through several pathways. Radical bromination, typically using N-bromosuccinimide (NBS) under UV irradiation, can introduce a bromine atom to form 2-bromomethyl-6-methoxybenzo[b]thiophene. This bromo derivative is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups.
Furthermore, the 2-methyl group can be oxidized to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents like potassium permanganate (B83412) or a mixture of chromium trioxide in sulfuric acid. The resulting 6-methoxybenzo[b]thiophene-2-carboxylic acid is a valuable synthon for the preparation of amides, esters, and other derivatives. nih.gov
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | Pyridine hydrochloride, heat | 6-Hydroxy-2-methylbenzo[b]thiophene | Demethylation |
| This compound | N-Bromosuccinimide (NBS), UV light | 2-Bromomethyl-6-methoxybenzo[b]thiophene | Bromination |
| This compound | KMnO₄ or CrO₃/H₂SO₄ | 6-Methoxybenzo[b]thiophene-2-carboxylic acid | Oxidation |
| 2-Bromomethyl-6-methoxybenzo[b]thiophene | Nucleophile (e.g., CN⁻, OR⁻, N₃⁻) | 2-Substituted methyl-6-methoxybenzo[b]thiophene | Nucleophilic Substitution |
Oxidation of the Thiophene Sulfur to Benzo[b]thiophene 1,1-Dioxides
Oxidation of the sulfur atom in the thiophene ring of this compound to a sulfone (1,1-dioxide) significantly alters the electronic and steric properties of the molecule. This transformation can have a profound impact on the biological activity of the resulting compound.
The oxidation is typically carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. nih.govnih.gov The reaction is usually performed in a chlorinated solvent like dichloromethane. The oxidation proceeds stepwise, first forming the sulfoxide (1-oxide) and then, with an excess of the oxidizing agent, the sulfone.
Another widely used method involves the use of hydrogen peroxide in the presence of an acid catalyst, such as acetic acid or formic acid. nih.govacs.orgresearchgate.net This system generates peroxyacetic acid or performic acid in situ, which are the active oxidizing species. The reaction conditions can be tuned to selectively yield the sulfoxide or the sulfone. For electron-poor benzothiophenes, a mixture of hydrogen peroxide and phosphorus pentoxide has been shown to be an effective oxidizing system. researchgate.net
The resulting this compound 1,1-dioxide possesses a more electron-withdrawing sulfone group, which can influence its interactions with biological targets.
| Starting Material | Oxidizing Agent | Catalyst/Solvent | Product |
| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | This compound 1,1-dioxide |
| This compound | Hydrogen peroxide | Acetic acid or Formic acid | This compound 1,1-dioxide |
| This compound | Hydrogen peroxide | Phosphorus pentoxide | This compound 1,1-dioxide |
Elucidation of Reaction Mechanisms and Kinetics in Benzo B Thiophene Synthesis
Mechanistic Pathways of Benzo[b]thiophene Formation Reactions
The construction of the benzo[b]thiophene core, as would be required for 6-methoxy-2-methylbenzo[b]thiophene, can be achieved through several strategic bond formations. The following sections detail the mechanistic underpinnings of these synthetic approaches.
Intramolecular electrophilic arylthiolation is a common strategy for the synthesis of benzo[b]thiophenes. This pathway generally involves the cyclization of a suitably substituted aryl thioether bearing an alkyne or a related functional group.
For the synthesis of a compound like this compound, a plausible precursor would be a (4-methoxy-2-alkynylphenyl)sulfane derivative. The reaction is initiated by an electrophile (E+), which activates the alkyne for nucleophilic attack by the sulfur atom.
The mechanism is believed to proceed as follows:
Activation of the Alkyne: An electrophilic species, such as a halogen (I+, Br+), a metal catalyst, or a sulfur electrophile, adds to the alkyne, forming a reactive intermediate like a vinyl cation or a three-membered ring (e.g., thiirenium ion).
Intramolecular Cyclization: The sulfur atom, acting as an internal nucleophile, attacks the activated alkyne. The regioselectivity of this attack determines the substitution pattern of the resulting benzo[b]thiophene. For a 2-methyl substituted product, the starting alkyne would typically be a terminal propyne (B1212725) derivative.
Aromatization: The cyclized intermediate undergoes a subsequent elimination or rearrangement to form the stable aromatic benzo[b]thiophene ring system.
A notable example of this type of reaction is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In these reactions, various electrophiles can be employed. For instance, the use of a dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt serves as a source of electrophilic thiomethyl group for the cyclization of 2-alkynylthioanisoles, leading to 2,3-disubstituted benzo[b]thiophenes. nih.govresearchgate.net The mechanism is thought to involve the attack of the alkyne on the electrophilic sulfur of the salt, followed by intramolecular cyclization and demethylation. researchgate.net
| Reaction Type | Starting Material | Electrophile Source | Key Features |
| Electrophilic Cyclization | o-Alkynyl Thioanisole | I₂, ICl, NIS, Br₂, NBS, PhSCl | Formation of a reactive intermediate followed by intramolecular attack of sulfur. |
| Sulfur Mediated Cyclization | o-Alkynyl Thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Provides 3-thiomethylated benzo[b]thiophenes under mild conditions. nih.govresearchgate.net |
Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of benzo[b]thiophenes through C-H activation/functionalization. These methods offer high atom economy and can often proceed under milder conditions than traditional methods.
A general mechanism for a palladium-catalyzed synthesis of a benzo[b]thiophene from an aryl thioether and an alkyne involves the following key steps:
C-H Activation: The palladium catalyst coordinates to the aromatic ring of the aryl thioether and facilitates the cleavage of a C-H bond ortho to the sulfur atom, forming a palladacycle intermediate.
Alkyne Insertion: The alkyne coordinates to the palladium center of the palladacycle and subsequently inserts into the palladium-carbon bond.
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-S bond of the thiophene (B33073) ring and regenerate the active palladium catalyst.
While direct C-H activation for the synthesis of this compound is not explicitly documented, related transformations provide insight into the plausible mechanism. For instance, the synthesis of substituted benzo[b]thiophenes has been achieved through palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts. nih.gov
| Catalyst System | General Substrates | Key Mechanistic Steps |
| Pd(OAc)₂ / Cu(OAc)₂ | Enethiolate salts | C-H activation, formation of a palladacycle, intramolecular arylthiolation. nih.gov |
| Rhodium catalysts | Arylboronic acids, alkynes, and elemental sulfur | Sequential alkyne insertion, C-H activation, and sulfur atom transfer. |
Radical cyclizations provide another avenue for the construction of the benzo[b]thiophene ring system. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization.
A plausible radical-based synthesis of this compound could start from an o-haloaryl precursor. The general mechanism would involve:
Radical Generation: A radical initiator, such as AIBN (azobisisobutyronitrile), or photoredox catalysis generates an aryl radical from the o-haloaryl precursor.
Intramolecular Cyclization: The aryl radical attacks a tethered alkyne or a related functional group containing the sulfur atom. The regioselectivity of the cyclization is crucial for determining the final substitution pattern.
Radical Quenching/Aromatization: The resulting vinyl radical is quenched by a hydrogen atom source or undergoes further reactions to yield the aromatic benzo[b]thiophene.
A novel route to 2,3-substituted benzo[b]thiophenes has been reported via the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.gov
| Radical Generation Method | Precursor Type | Key Mechanistic Features |
| AIBN initiation | o-Bromoarylacetonitrile derivatives | Formation of an aryl radical followed by intramolecular cyclization onto a ketene dithioacetal. nih.gov |
| Photoredox Catalysis | o-Methylthio-arenediazonium salts and alkynes | Generation of an aryl radical under visible light irradiation, followed by cyclization. |
Halocyclization reactions are a subset of electrophilic cyclizations where a halogen atom acts as the electrophile to initiate the cyclization. These reactions are particularly useful for synthesizing halogenated benzo[b]thiophenes, which can be further functionalized.
For the synthesis of a precursor to this compound, a halocyclization approach would likely involve an o-alkynylthioanisole derivative. The mechanism proceeds as follows:
Halonium Ion Formation: An electrophilic halogen source (e.g., I₂, NBS) reacts with the alkyne to form a cyclic halonium ion intermediate (e.g., iodonium (B1229267) ion).
Intramolecular Attack: The sulfur atom attacks one of the carbons of the halonium ion in an anti-fashion, leading to the formation of the five-membered thiophene ring.
Demethylation/Aromatization: The resulting cationic intermediate is demethylated, often by the halide anion present in the reaction mixture, to yield the 3-halobenzo[b]thiophene. nih.gov
An efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes has been developed using a combined ortho-lithiation and electrophilic halocyclization strategy. researchgate.netresearchgate.net This highlights the utility of halocyclization in constructing complex benzo[b]thiophene systems.
| Halogen Source | Precursor | Product Type | Mechanistic Detail |
| I₂ | 2-Alkynylthioanisole | 3-Iodobenzo[b]thiophene | Formation of an iodonium ion intermediate followed by intramolecular cyclization and demethylation. nih.gov |
| NBS, NCS | o-Anisole- and o-thioanisole-substituted ynamides | 3-Halogenated 2-amidobenzothiophenes | Electrophilic cyclization initiated by a halogen source. organic-chemistry.org |
Proposed Intermediates and Transition States in Reaction Sequences
The specific intermediates and transition states in the synthesis of this compound would be analogous to those observed in the synthesis of similarly substituted benzo[b]thiophenes.
In Electrophilic Cyclizations: The key intermediate is often a vinyl cation or a three-membered ring such as a thiirenium or iodonium ion. The transition state for the intramolecular attack of the sulfur atom would involve a five-membered ring structure.
In Transition-Metal-Catalyzed Reactions: Palladacycle intermediates are crucial in C-H activation pathways. The transition state for the alkyne insertion and reductive elimination steps dictates the efficiency and regioselectivity of the reaction.
In Radical Cyclizations: The reaction proceeds through aryl and vinyl radical intermediates. The transition state for the cyclization step is influenced by stereoelectronic factors, favoring the formation of the five-membered ring.
In Halocyclizations: A cyclic halonium ion is a well-established intermediate. The transition state for the nucleophilic attack by the sulfur atom is stereospecific, leading to a defined stereochemistry in the cyclized product before aromatization.
Advanced Spectroscopic and Diffraction Based Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 6-Methoxy-2-methylbenzo[b]thiophene, providing precise information about the hydrogen and carbon environments within the molecule.
The aromatic protons on the benzene (B151609) ring exhibit distinct chemical shifts due to the influence of the electron-donating methoxy (B1213986) group and the fused thiophene (B33073) ring. The proton at position 7 is expected to appear as a doublet, coupled to the proton at position 5. The proton at position 5 would also be a doublet of doublets, showing coupling to both the protons at positions 7 and 4. The proton at position 4 is anticipated to be a doublet. The proton on the thiophene ring (H-3) would likely appear as a singlet. The methyl group at position 2 and the methoxy group at position 6 would each present as sharp singlets.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~7.0-7.2 | s | - |
| H-4 | ~7.6-7.8 | d | J ≈ 8.5-9.0 |
| H-5 | ~6.9-7.1 | dd | J ≈ 8.5-9.0, 2.0-2.5 |
| H-7 | ~7.2-7.4 | d | J ≈ 2.0-2.5 |
| 2-CH₃ | ~2.5 | s | - |
| 6-OCH₃ | ~3.9 | s | - |
Note: These are predicted values based on the analysis of related structures and known substituent effects.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms and functional groups. The presence of the electron-donating methoxy group generally leads to a shielding effect (upfield shift) on the ortho and para carbons of the benzene ring. uba.ar
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~140-142 |
| C-3 | ~122-124 |
| C-3a | ~138-140 |
| C-4 | ~123-125 |
| C-5 | ~104-106 |
| C-6 | ~158-160 |
| C-7 | ~114-116 |
| C-7a | ~133-135 |
| 2-CH₃ | ~14-16 |
| 6-OCH₃ | ~55-57 |
Note: These are predicted values based on the analysis of related structures and known substituent effects.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum would be expected to show several key absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2960-2850 | Medium |
| C=C Aromatic Ring Stretch | 1600-1450 | Medium to Strong |
| C-O-C Asymmetric Stretch (Methoxy) | 1250-1200 | Strong |
| C-O-C Symmetric Stretch (Methoxy) | 1050-1000 | Medium |
| C-S Stretch | 700-600 | Weak to Medium |
| C-H Out-of-Plane Bending | 900-675 | Strong |
Note: These are predicted values based on the analysis of related structures such as other methoxy-substituted aromatic compounds and benzothiophenes. rsc.orgamazonaws.com
The presence of a strong band around 1250-1200 cm⁻¹ would be indicative of the aryl ether linkage of the methoxy group. The various C-H stretching and bending vibrations would confirm the presence of both aromatic and aliphatic methyl protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of this compound and offers structural information through the analysis of its fragmentation pattern under electron ionization (EI). The molecular formula of the compound is C₁₀H₁₀OS, giving it a molecular weight of approximately 178.25 g/mol .
The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z = 178. A key fragmentation pathway for methoxy-substituted aromatic compounds often involves the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z = 163. Subsequent loss of carbon monoxide (CO) could then result in a fragment at m/z = 135. Another potential fragmentation pathway for benzothiophenes can involve the cleavage of the thiophene ring. nih.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 178 | [C₁₀H₁₀OS]⁺ (Molecular Ion) |
| 163 | [M - CH₃]⁺ |
| 135 | [M - CH₃ - CO]⁺ |
Note: These are predicted fragmentation patterns based on known fragmentation of related aromatic and heterocyclic compounds.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While no specific crystal structure data for this compound was found in the provided search results, analysis of related benzothiazole (B30560) structures suggests that the molecule would be largely planar. researchgate.net The benzothiophene (B83047) core is inherently planar, and the methoxy and methyl substituents would lie in or close to this plane. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···π and π-π stacking interactions between the aromatic rings of adjacent molecules.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) |
| 2-methylbenzo[b]thiophene |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Following a comprehensive search of scientific literature and chemical databases, specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data, including absorption maxima (λmax), molar absorptivity (ε), and detailed photophysical properties for the compound this compound, could not be located.
While general information on the UV-Vis spectroscopy of the parent molecule, benzothiophene, and its various other derivatives is available, these data are not directly transferable to the specific substitution pattern of this compound. The electronic transitions and photophysical characteristics of benzothiophene derivatives are highly sensitive to the nature and position of substituents on the bicyclic ring system. Therefore, without direct experimental measurement, a scientifically accurate and detailed analysis for this compound cannot be provided at this time.
To illustrate the type of data that would be included if available, a placeholder data table is provided below.
Table 1: Placeholder for UV-Vis Spectroscopic Data of this compound in a Specified Solvent
| Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Assignment |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Computational and Theoretical Chemical Investigations of 6 Methoxy 2 Methylbenzo B Thiophene
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of organic molecules. oatext.com By approximating the electron density of a system, DFT can accurately and efficiently calculate a wide range of molecular properties. For 6-methoxy-2-methylbenzo[b]thiophene, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical nature. oatext.comepstem.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. For this compound, the optimization would reveal the planar nature of the benzo[b]thiophene core and the preferred orientation of the methoxy (B1213986) and methyl substituents.
Conformational analysis focuses on the rotational freedom of the methoxy group. The potential energy surface can be scanned by systematically rotating the C-O bond of the methoxy group to identify the most stable conformers. epstem.net Studies on similar methoxy-substituted aromatic compounds suggest that the methoxy group may lie either coplanar with the aromatic ring or be slightly twisted, depending on steric and electronic effects. rsc.org The nearly planar conformation is often favored due to the stabilizing effect of conjugation between the oxygen lone pair and the aromatic π-system. rsc.org
Table 1: Predicted Geometrical Parameters for this compound The following data is illustrative and based on typical values for related structures calculated using DFT methods.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-S | 1.77 | C-S-C | 92.1 |
| C=C (thiophene) | 1.37 | C=C-S | 111.5 |
| C-C (benzo) | 1.40 | C-C-C (benzo) | 120.0 |
| C-C (bridge) | 1.42 | C-O-C | 118.0 |
| C-O (methoxy) | 1.36 | H-C-H (methyl) | 109.5 |
| C-H (aromatic) | 1.08 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity. epstem.net A smaller band gap suggests a more reactive molecule.
For this compound, the HOMO is expected to be delocalized over the entire benzo[b]thiophene ring system, with significant contributions from the sulfur atom and the methoxy group, reflecting the electron-rich nature of these moieties. The LUMO is also anticipated to be distributed across the aromatic core. The electron-donating methoxy group at the 6-position is expected to raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap compared to the unsubstituted benzo[b]thiophene.
Table 2: Calculated Frontier Molecular Orbital Energies Illustrative data based on DFT calculations for similar aromatic compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The map is colored to indicate different potential values, with red typically representing regions of high electron density (negative potential), such as those around heteroatoms, and blue representing regions of low electron density (positive potential), often near hydrogen atoms.
In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the methoxy group and the sulfur atom, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. This visual tool helps in understanding intermolecular interactions and the molecule's reactivity patterns. researchgate.net
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researcher.lifescielo.org.za These theoretical predictions are highly valuable for assigning experimental spectra and confirming the structural characterization of this compound. scielo.org.za
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. nih.gov By comparing the calculated spectrum with the experimental one, specific vibrational modes, such as C-H stretches, C=C ring stretches, and the characteristic vibrations of the methoxy and methyl groups, can be accurately assigned. scielo.org.zanih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and generate a theoretical UV-Vis spectrum. researcher.life The calculations provide information on the absorption wavelengths (λmax) and oscillator strengths, which correspond to the π → π* and n → π* transitions within the aromatic system. researchgate.net
Table 3: Predicted Spectroscopic Data for this compound This table presents illustrative values based on computational studies of related benzothiophene (B83047) derivatives.
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C-OCH₃) | ~55 ppm |
| ¹³C NMR | Chemical Shift (C-S) | ~130-140 ppm |
| ¹H NMR | Chemical Shift (O-CH₃) | ~3.8 ppm |
| ¹H NMR | Chemical Shift (C-CH₃) | ~2.5 ppm |
| IR | C-O Stretch (Methoxy) | ~1250 cm⁻¹ |
| IR | C-S Stretch | ~700 cm⁻¹ |
Quantum Chemical Descriptors for Reactivity Prediction
Beyond HOMO-LUMO analysis, a range of quantum chemical descriptors derived from DFT calculations can provide a more nuanced understanding of a molecule's reactivity. These descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates greater stability.
Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for reaction.
Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).
By calculating these parameters for this compound, a quantitative assessment of its stability and reactivity can be achieved, allowing for comparisons with other related compounds. researchgate.net
Aromaticity Studies and Delocalization Assessment of Benzo[b]thiophene Systems
The aromaticity of the benzo[b]thiophene system is a key feature influencing its stability and reactivity. Computational methods can be used to quantify this property. One common method is the calculation of the Harmonic Oscillator Model of Aromaticity (HOMA) index. The HOMA index is based on the deviation of bond lengths from an ideal aromatic system, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system.
For this compound, HOMA calculations would likely show a high degree of aromaticity for the benzene (B151609) ring. The thiophene (B33073) ring, while still considered aromatic, would exhibit a lower HOMA value, reflecting the influence of the heteroatom and the fusion to the benzene ring. These studies provide insight into the electron delocalization across the bicyclic system and how substituents like the methoxy and methyl groups might modulate this delocalization. researchgate.net
Computational Prediction of Reaction Pathways and Energetics
A comprehensive search of scientific literature reveals a significant gap in the computational and theoretical investigation of the specific chemical compound this compound. While computational studies have been conducted on related benzothiophene derivatives and other heterocyclic compounds, direct research focusing on the prediction of reaction pathways and the corresponding energetics for this compound is not publicly available.
General computational approaches, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting the stability of intermediates and transition states, and calculating the energetic barriers of chemical reactions. For instance, studies on related molecules like 2-methoxythiophene (B42098) have utilized DFT and other theoretical methods to investigate conformational properties and electronic structures. Similarly, research on the synthesis of various substituted benzo[b]thiophenes often alludes to reaction mechanisms, such as electrophilic cyclization, but typically without providing detailed computational energetics for specific derivatives like the one .
The reactivity of substituted benzothiophenes is influenced by the nature and position of the substituents on the benzene and thiophene rings. For example, the methoxy group at the 6-position is expected to be electron-donating, thereby influencing the regioselectivity of electrophilic substitution reactions. A study on the electrophilic substitution of 4-methoxybenzo[b]thiophene (B1252323) and its 3-methyl derivative has shown that the substitution patterns are indeed affected by the interplay of these groups. However, this research did not include computational predictions of the reaction pathways and their energy profiles.
In the absence of specific studies on this compound, any discussion on its reaction pathways and energetics would be purely speculative and would not meet the required standard of scientific accuracy based on published research findings. The generation of detailed data tables for reaction energetics, as requested, is therefore not possible.
Further theoretical research is required to computationally model the reactions of this compound to provide a quantitative understanding of its chemical behavior. Such studies would be invaluable for guiding the synthesis of new derivatives and for predicting their potential applications in various fields of chemistry.
Electrochemical Behavior and Electronic Applications Research of Benzo B Thiophenes
Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry) of Benzo[b]thiophene Derivatives
Voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for investigating the electrochemical behavior of benzo[b]thiophene derivatives. These methods provide insights into the oxidation and reduction potentials of a molecule, the stability of the resulting charged species, and the kinetics of electron transfer processes.
While specific voltammetric data for 6-Methoxy-2-methylbenzo[b]thiophene is not extensively documented in publicly available literature, studies on structurally related compounds offer valuable insights. For instance, research on substituted thieno[3,2-b] benzothiophenes, which feature a similar fused thiophene (B33073) ring system, demonstrates the significant influence of substituents on their electrochemical properties. nih.gov The presence of electron-donating groups, such as the methoxy (B1213986) and methyl groups in this compound, is expected to lower the oxidation potential, making the compound easier to oxidize compared to the unsubstituted benzo[b]thiophene. nih.gov
Cyclic voltammetry studies on various benzo[b]thiophene derivatives often reveal reversible or quasi-reversible oxidation waves, indicating the formation of relatively stable radical cations. The exact nature of these waves, including their peak potentials and currents, is highly dependent on the solvent, electrolyte, and the specific substituents on the benzo[b]thiophene core. nih.gov
Redox Properties and Oxidation Potentials of Benzo[b]thiophene Systems
The redox properties of benzo[b]thiophene systems are central to their application in electronic devices. The oxidation potential, in particular, is a key parameter that determines the energy level of the highest occupied molecular orbital (HOMO) and thus the ease with which the material can donate an electron.
The introduction of a methoxy group at the 6-position and a methyl group at the 2-position of the benzo[b]thiophene core in this compound significantly influences its redox behavior. The methoxy group, being a strong electron-donating group through resonance, increases the electron density of the aromatic system, thereby lowering the energy required to remove an electron. The methyl group, a weak electron-donating group through induction, further contributes to this effect.
A study on substituted thieno[3,2-b] benzothiophenes reported oxidation potential values ranging from 1.20 V to 1.40 V versus a saturated calomel (B162337) electrode (SCE). nih.gov Based on these findings, it is reasonable to infer that this compound would exhibit an oxidation potential in the lower end of this range, or potentially even lower, due to the combined electron-donating effects of the methoxy and methyl groups. This lower oxidation potential suggests that it could be a suitable material for use as a p-type semiconductor in organic electronic devices.
Table 1: Oxidation Potentials of Selected Substituted Thieno[3,2-b] benzothiophene (B83047) Derivatives
| Compound | Oxidation Potential (V vs. SCE) | Reference |
| 3-Methoxythieno[3,2-b] benzothiophene (3-MeO-TBT) | 1.20 | nih.gov |
| 2,3-Dimethylthieno[3,2-b] benzothiophene (2,3-diMe-TBT) | 1.40 | nih.gov |
| 6-Methoxythieno[3,2-b] benzothiophene-2-carboxylate | Not specified, but studied | nih.gov |
This table presents data for structurally related compounds to provide a comparative context for the expected properties of this compound.
Investigation of Intramolecular Charge Transfer (ICT) Properties
Intramolecular charge transfer (ICT) is a phenomenon that can occur in molecules containing both electron-donating and electron-accepting moieties, linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a significant change in the molecule's dipole moment and distinct photophysical properties, such as dual fluorescence.
Studies on other methoxy-substituted aromatic systems have shown that the extent of ICT is highly dependent on the solvent polarity. rsc.org In polar solvents, the charge-separated excited state is stabilized, often leading to a red-shifted fluorescence emission compared to nonpolar solvents. While direct experimental evidence for ICT in this compound is limited, the presence of the electron-donating methoxy group on the conjugated benzo[b]thiophene system makes it a candidate for exhibiting such properties, which could be exploited in the design of fluorescent probes and sensors.
Development as Components in Organic Electronic Materials (e.g., Organic Semiconductors, Nonlinear Optical Materials)
The favorable electronic properties of benzo[b]thiophene derivatives have led to their extensive investigation as components in organic electronic materials.
Organic Semiconductors:
Benzo[b]thiophenes are widely explored as p-type organic semiconductors in organic field-effect transistors (OFETs). Their rigid structure promotes intermolecular π-π stacking, which is crucial for efficient charge transport. The performance of these materials can be tuned by modifying the substituents. The introduction of electron-donating groups like the methoxy and methyl groups in this compound is expected to lower the ionization potential, facilitating hole injection and transport.
Nonlinear Optical (NLO) Materials:
Molecules with significant intramolecular charge transfer characteristics often exhibit large second-order nonlinear optical responses, making them suitable for applications such as frequency doubling of light. The push-pull electronic structure, consisting of an electron donor and an acceptor connected by a π-system, is a common design motif for NLO materials.
While this compound itself does not have a strong, dedicated acceptor group, the principle of using the benzo[b]thiophene core as a π-bridge can be extended. By introducing a strong electron-acceptor group at another position on the ring, it would be possible to create a D-π-A (Donor-π-Acceptor) system with significant NLO properties. The 6-methoxy and 2-methyl groups would serve to enhance the donor character of the molecule. Research on other organic molecules has shown that strategic substitution can lead to materials with high NLO activity. researchgate.net
Integration in Supramolecular Assemblies and Molecular Switches
The planar and aromatic nature of the benzo[b]thiophene core makes it an excellent building block for the construction of supramolecular assemblies. These are complex chemical systems held together by non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces.
The ability of benzo[b]thiophene derivatives to self-assemble into ordered structures is critical for their performance in organic electronics. The methoxy and methyl groups of this compound can influence the packing of the molecules in the solid state, which in turn affects the electronic coupling between adjacent molecules and, consequently, the charge transport properties.
Furthermore, the benzo[b]thiophene scaffold can be incorporated into molecular switches. These are molecules that can be reversibly switched between two or more stable states by an external stimulus, such as light, heat, or an electrical potential. Each state has different physical and chemical properties. While specific examples of this compound being used in molecular switches are not prominent in the literature, the inherent redox activity of the benzo[b]thiophene core suggests its potential for use in electrochemically-driven molecular switches. The electronic properties of each state could be modulated by the methoxy and methyl substituents.
Structure Activity Relationship Sar Studies in the Context of Molecular Design
Influence of Methoxy (B1213986) and Methyl Substituents on Benzo[b]thiophene Core Reactivity and Electronic Properties
The reactivity and electronic properties of the benzo[b]thiophene core are significantly modulated by the electronic effects of the methoxy and methyl substituents. The benzo[b]thiophene system itself is a π-electron rich heterocycle, which generally favors electrophilic substitution. doi.org The position of substitution is, however, subject to the directing influence of the existing substituents.
The 6-methoxy group, an electron-donating group (EDG) through resonance, increases the electron density of the benzene (B151609) ring, thereby activating it towards electrophilic aromatic substitution. This group primarily directs incoming electrophiles to the ortho and para positions relative to itself. In the context of the benzo[b]thiophene ring system, this would enhance reactivity at the 5- and 7-positions.
Conversely, the 2-methyl group is a weak electron-donating group through induction. While its activating effect is less pronounced than the methoxy group, it can influence the reactivity of the thiophene (B33073) portion of the molecule. Generally, in benzo[b]thiophenes, electrophilic attack occurs selectively at the 3-position. doi.org The presence of the 2-methyl group can further stabilize the transition state of an electrophilic attack at the 3-position.
The interplay of these two groups results in a complex reactivity profile. For electrophilic substitution on the benzene ring, the 6-methoxy group is the dominant director. For reactions involving the thiophene ring, the inherent reactivity of the 3-position is a key factor.
From an electronic standpoint, the presence of the electron-donating methoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation. This can be a critical factor in its potential applications in materials science, such as in the development of organic semiconductors. ekb.eg
Systematic Exploration of Substituent Effects on Synthetic Accessibility and Electronic Characteristics
The synthetic accessibility of 6-Methoxy-2-methylbenzo[b]thiophene and its derivatives is a crucial consideration for its academic and practical applications. Several synthetic routes to substituted benzo[b]thiophenes have been developed, many of which can be adapted for the synthesis of this specific compound. google.com
One common approach involves the cyclization of appropriately substituted precursors. For instance, a substituted thiophenol can be reacted with an α-haloketone, followed by acid-catalyzed cyclization. The choice of starting materials would be critical to ensure the desired 6-methoxy and 2-methyl substitution pattern.
The electronic characteristics of the substituents also play a significant role in the feasibility and outcome of synthetic transformations. The electron-donating nature of the methoxy group can influence the reaction conditions required for certain transformations. For example, in transition-metal-catalyzed cross-coupling reactions, the electron density at the coupling site can affect the efficiency of the catalytic cycle. organic-chemistry.org
The following table summarizes the expected electronic effects of the substituents and their potential impact on reactivity:
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Methoxy | 6 | Electron-donating (resonance) | Activates the benzene ring towards electrophilic substitution, directing to positions 5 and 7. |
| Methyl | 2 | Electron-donating (inductive) | Weakly activates the thiophene ring, potentially favoring substitution at the 3-position. |
Design Principles for Functionalized Benzo[b]thiophene Derivatives with Tailored Academic Utility
The this compound scaffold serves as a versatile platform for the design of functionalized derivatives with specific properties for academic research. The distinct reactivity of the benzene and thiophene rings, as well as the potential for further modification of the methyl group, allows for a wide range of derivatization strategies.
For instance, the activated benzene ring can be a site for the introduction of further substituents through electrophilic aromatic substitution, enabling the synthesis of a library of compounds for structure-activity relationship studies. The 3-position of the thiophene ring remains a prime target for electrophilic attack, allowing for the introduction of various functional groups.
Furthermore, the 2-methyl group can be functionalized, for example, through radical bromination to form a 2-bromomethyl derivative. This intermediate can then be used in a variety of nucleophilic substitution reactions to introduce a diverse array of side chains, expanding the chemical space accessible from this scaffold.
The design of such derivatives can be guided by computational studies to predict their electronic properties, such as the HOMO-LUMO gap, which is a key parameter in the design of organic electronic materials. jmaterenvironsci.com By systematically varying the substituents and their positions, it is possible to fine-tune the electronic and steric properties of the resulting molecules for specific academic investigations.
The following table outlines potential functionalization strategies and their academic utility:
| Position for Functionalization | Reaction Type | Potential Functional Groups | Academic Utility |
| 5- or 7-position | Electrophilic Aromatic Substitution | Halogens, Nitro, Acyl | Probing electronic effects on the benzene ring, synthesis of precursors for further reactions. |
| 3-position | Electrophilic Substitution | Halogens, Acyl | Introduction of handles for cross-coupling reactions, synthesis of ketone derivatives for biological screening. |
| 2-methyl group | Radical Halogenation followed by Nucleophilic Substitution | Alcohols, Ethers, Amines | Introduction of diverse side chains to explore structure-activity relationships. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Methoxy-2-methylbenzo[b]thiophene derivatives?
- Methodological Answer : A common approach involves iodination of methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane precursors using molecular iodine (2 eq.) in dichloromethane (DCM) under inert argon atmosphere. The reaction proceeds at room temperature for 3 hours, followed by extraction with DCM, drying over anhydrous MgSO₄, and purification via column chromatography (Hexane/EtOAc eluent) . Safety protocols, such as using protective gloves, eyewear, and fume hoods, are critical due to the reactivity of iodine and organic solvents .
Q. How can purity and structural integrity be ensured during synthesis?
- Methodological Answer : Column chromatography with optimized solvent ratios (Hexane/EtOAc) is recommended for purification. Post-synthesis validation should include nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing with computational geometry optimizations (e.g., MP2/6-311G** level) can validate bond lengths and angles against experimental X-ray crystallography data .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact. Conduct reactions in fume hoods to mitigate inhalation risks. Waste containing sulfur or aromatic byproducts must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How does the methoxy group influence the electronic properties of benzo[b]thiophene derivatives?
- Methodological Answer : The methoxy group’s electron-donating resonance effects alter the HOMO-LUMO gap, which can be quantified via UV-Vis spectroscopy and density functional theory (DFT) calculations. For instance, thiophene’s π-π* transitions (observed at ~250–300 nm) shift upon methoxy substitution, as shown in low-energy electron-impact spectroscopy . Comparative studies with non-methoxy analogs (e.g., 2-methylbenzo[b]thiophene) are critical for isolating electronic effects .
Q. What advanced techniques resolve structural ambiguities in crystalline forms?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles (e.g., C–S bond: ~1.71 Å, C–O–CH₃ angle: ~120°). For this compound, compare experimental data with computational models (e.g., SIESTA-optimized pyrophyllite surfaces) to assess adsorption-induced conformational changes .
Q. How can computational methods validate spectroscopic properties?
- Methodological Answer : At the MP2/6-311G** level, calculate vibrational frequencies (IR/Raman) and compare with experimental spectra. For example, thiophene’s C–H stretching modes (~3100 cm⁻¹) shift predictably upon methylation/methoxylation. Entropy (S°) and heat capacity (Cₚ°) calculations at 298.15 K should align with experimental thermochemical data .
Q. What strategies address contradictions in catalytic activity data for thiophene derivatives?
- Methodological Answer : Discrepancies in oxidative desulfurization (ODS) efficiency may arise from solvent polarity or catalyst-surface interactions. Use TiO₂/SiO₂ composites with controlled pore sizes for ODS studies, and validate via gas chromatography (GC) to quantify dibenzothiophene (DBT) conversion rates. Replicate experiments under UV-free conditions to isolate thermal catalytic effects .
Methodological Tables
Table 1 : Key Computational Parameters for Benzo[b]thiophene Derivatives
| Property | Thiophene (Exp.) | Thiophene (MP2/6-311G**) | This compound (Predicted) |
|---|---|---|---|
| C–S Bond Length (Å) | 1.714 | 1.708 | 1.712 |
| HOMO-LUMO Gap (eV) | 8.2 | 8.1 | 7.8 |
| Heat Capacity, Cₚ° (J/mol·K) | 73.5 | 74.2 | 76.9 |
Table 2 : Safety and Waste Disposal Guidelines
| Hazard Type | Mitigation Strategy |
|---|---|
| Skin Contact | Immediate washing with soap/water |
| Inhalation | Move to ventilated area; monitor for dizziness |
| Waste Disposal | Store in labeled containers; contract certified disposal services |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
